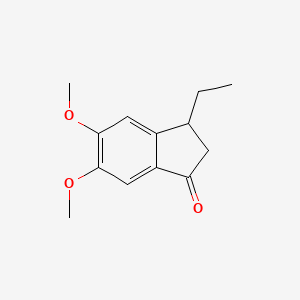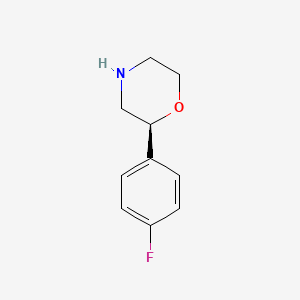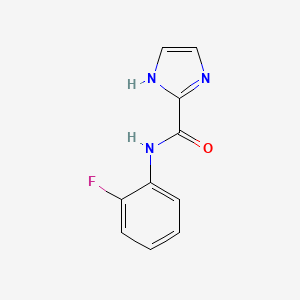
Patchouli alcohol
Übersicht
Beschreibung
Patchouli alcohol, also known as patchoulol, is a sesquiterpene alcohol found in the essential oil of the patchouli plant (Pogostemon cablin Benth). This compound is known for its distinctive earthy and woody aroma, making it a valuable ingredient in the fragrance industry. This compound has been used in traditional Chinese medicine for its therapeutic properties, including anti-inflammatory, antimicrobial, and antioxidant effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Patchouli alcohol can be synthesized through various methods. One common approach involves the fermentation of metabolic engineering Escherichia coli strains. This method utilizes recombinant bacteria capable of producing patchoulialcohol through high-efficiency fermentation . Another synthetic route involves the use of sesquiterpene synthases, which catalyze the formation of patchoulialcohol from farnesyl diphosphate .
Industrial Production Methods
Industrial production of patchoulialcohol typically involves the extraction of essential oil from the patchouli plant, followed by purification processes to isolate the compound. The essential oil is obtained through steam distillation of the plant material, and patchoulialcohol is then separated using techniques such as fractional distillation and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Patchouli alcohol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form patchoulene epoxide and other oxidized derivatives.
Reduction: Reduction reactions can convert patchoulialcohol to its corresponding hydrocarbons.
Substitution: Substitution reactions involving patchoulialcohol can lead to the formation of various derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
Major products formed from these reactions include patchoulene epoxide, patchoulene, and other sesquiterpene derivatives. These products have diverse applications in the fragrance and pharmaceutical industries .
Wissenschaftliche Forschungsanwendungen
Patchouli alcohol has a wide range of scientific research applications:
Wirkmechanismus
Patchouli alcohol exerts its effects through various molecular targets and pathways. For example, it has been shown to inhibit the activity of neuraminidase, an enzyme involved in the release of influenza virus particles from infected cells . Additionally, patchoulialcohol can modulate the expression of pro-inflammatory cytokines and enhance the integrity of the intestinal epithelial barrier, contributing to its anti-inflammatory and protective effects .
Vergleich Mit ähnlichen Verbindungen
Patchouli alcohol is unique among sesquiterpene alcohols due to its distinctive aroma and diverse biological activities. Similar compounds include:
β-Patchoulene: Another sesquiterpene found in patchouli oil, known for its antimicrobial properties.
Patchoulene Epoxide: An oxidized derivative of patchoulialcohol with potential therapeutic applications.
Pogostone: A compound with antimicrobial and anti-inflammatory effects, also found in patchouli oil.
This compound stands out due to its broad range of applications and its significant presence in the fragrance industry.
Eigenschaften
Molekularformel |
C15H26O |
|---|---|
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol |
InChI |
InChI=1S/C15H26O/c1-10-5-8-15(16)13(2,3)11-6-7-14(15,4)12(10)9-11/h10-12,16H,5-9H2,1-4H3 |
InChI-Schlüssel |
GGHMUJBZYLPWFD-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C(C3CCC2(C1C3)C)(C)C)O |
Kanonische SMILES |
CC1CCC2(C(C3CCC2(C1C3)C)(C)C)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid](/img/structure/B8795604.png)





![1-Oxa-8-azaspiro[4.5]decane, trifluoroacetate (9CI)](/img/structure/B8795638.png)
